molecular formula C6H4N4O3 B1383114 4-Azido-3-nitrophenol CAS No. 6086-33-5

4-Azido-3-nitrophenol

Cat. No. B1383114
CAS RN: 6086-33-5
M. Wt: 180.12 g/mol
InChI Key: QZSRALKCZPBKBB-UHFFFAOYSA-N
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Description

“4-Azido-3-nitrophenol” is a compound that has been used in various chemical reactions . It is also known as “1-fluoro-2-nitro-4-azidobenzene” (FNAB) . It has a molecular formula of C6H3FN4O2 .


Synthesis Analysis

The synthesis of “4-Azido-3-nitrophenol” involves various chemical reactions. One of the methods involves the use of photolinkers to produce the desired chemical linkage upon their photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .


Molecular Structure Analysis

The molecular structure of “4-Azido-3-nitrophenol” is represented by the molecular formula C6H3FN4O2 . It has an average mass of 182.112 Da and a monoisotopic mass of 182.024002 Da .


Chemical Reactions Analysis

“4-Azido-3-nitrophenol” has been used in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

Scientific Research Applications

  • Bioconjugation and Functionalization of Polymer Surfaces

    • Application: This compound is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . These are essential requirements of many biochemical assays and chemical syntheses .
    • Method: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .
    • Results: The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
  • Surface Engineering

    • Application: The compound is used in the field of surface engineering .
    • Method: The compound is applied to the surface and then photo-irradiated to create the desired chemical linkage .
    • Results: The surface becomes activated and can conjugate with biomolecules .
  • Immobilization of Biomolecules

    • Application: The compound is used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .
    • Method: The compound is applied to the biomolecule and then photo-irradiated to create the desired chemical linkage .
    • Results: The biomolecule becomes conjugated with the compound, allowing it to be immobilized .
  • Rapid Diagnostics

    • Application: The compound is used in rapid diagnostics .
    • Method: The compound is applied to a diagnostic test and then photo-irradiated to create the desired chemical linkage .
    • Results: The diagnostic test becomes activated and can detect the presence of a specific biomolecule .
  • Energetic Materials

    • Application: A compound called “4-Azido-3,5-dinitropyrazole” and its derivatives, which contain the azide group similar to “4-Azido-3-nitrophenol”, are attractive candidates as high-performance energetic materials due to their excellent energetic properties and high nitrogen and oxygen contents .
    • Method: The amino group at the 5th position can be converted to the nitroimino group to further enhance their energetic properties .
    • Results: High-performance energetic materials consisting of the “4-azido-3,5-dinitropyrazole” moiety linked with “5-nitramino-1,2,4-oxadiazole” through N-methylene-C bridges have been synthesized .
  • Catalysis

    • Application: “Cellulose/β-cyclodextrin hydrogel supported metal nanoparticles” are used as recyclable catalysts in the 4-nitrophenol reduction, Suzuki–Miyaura coupling, and click reactions .
    • Method: The metal nanoparticles are supported by a cellulose/β-cyclodextrin hydrogel .
    • Results: The nanocomposite hydrogels can be reused for at least 10 times in the 4-nitrophenol reduction, 8 times for Suzuki–Miyaura coupling reaction and 6 times for click reaction, respectively .

Future Directions

The future directions of “4-Azido-3-nitrophenol” could involve its use in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

properties

IUPAC Name

4-azido-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSRALKCZPBKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-3-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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